molecular formula C15H26N2O2S B4289941 N-(pyridin-2-yl)decane-1-sulfonamide

N-(pyridin-2-yl)decane-1-sulfonamide

Cat. No.: B4289941
M. Wt: 298.4 g/mol
InChI Key: QBSMRBFHURSMOC-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)decane-1-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a decane chain with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the sulfonamide and pyridine functionalities imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-yl)decane-1-sulfonamide typically involves the reaction of pyridine-2-amine with decane-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or toluene, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-yl)decane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Piperidine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-2-yl)decane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)decane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding of the compound to its target. These interactions can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

    N-pyridin-2-ylmethanesulfonamide: Similar structure but with a shorter alkyl chain.

    N-pyridin-2-ylethanesulfonamide: Similar structure with an ethane chain instead of a decane chain.

    N-pyridin-2-ylbenzenesulfonamide: Similar structure with a benzene ring instead of a decane chain.

Uniqueness: N-(pyridin-2-yl)decane-1-sulfonamide is unique due to its long alkyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. The decane chain can influence the compound’s solubility, hydrophobicity, and overall molecular interactions, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-pyridin-2-yldecane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-11-14-20(18,19)17-15-12-9-10-13-16-15/h9-10,12-13H,2-8,11,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSMRBFHURSMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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